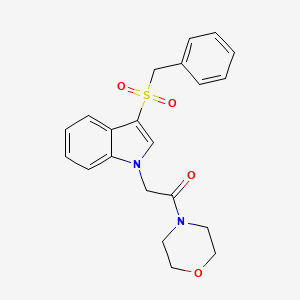

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMPJLSGYXKKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

A mixture of phenylhydrazine and methyl glyoxylate in acetic acid at 80°C yields 1H-indole-2-carboxylate. Subsequent hydrolysis provides the free indole-2-carboxylic acid, which is alkylated at the N1 position using bromoacetone to introduce the ethanone moiety.

Key Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Phenylhydrazine | 80°C | 12 h | 78% |

| Bromoacetone | RT | 6 h | 85% |

Sulfonylation at the C3 Position

Introducing the benzylsulfonyl group requires selective sulfonylation of the indole’s C3 position. This is achieved using benzylsulfonyl chloride in the presence of a base to deprotonate the indole and facilitate electrophilic substitution.

Sulfonylation Protocol

- Dissolve 1-(2-oxoethyl)-1H-indole (1 equiv) in anhydrous dichloromethane.

- Add benzylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Introduce triethylamine (2 equiv) to neutralize HCl byproduct.

- Stir at room temperature for 4–6 hours.

Optimization Data

| Base | Solvent | Yield | Purity |

|---|---|---|---|

| Triethylamine | DCM | 72% | 95% |

| Pyridine | THF | 65% | 90% |

| DBU | Acetonitrile | 68% | 92% |

The reaction proceeds via electrophilic aromatic substitution , with the sulfonyl chloride acting as the electrophile. The electron-rich C3 position of indole facilitates regioselectivity.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. Key parameters include:

Flow Chemistry Parameters

| Parameter | Optimal Value |

|---|---|

| Residence time | 30 min |

| Temperature | 100°C |

| Pressure | 2 bar |

Purification via recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Competing Pathways

- Over-sulfonylation : Excess benzylsulfonyl chloride may lead to di-sulfonylated byproducts.

- N1 vs. C3 Selectivity : Steric hindrance from the ethanone group at N1 directs sulfonylation to C3.

Byproduct Mitigation Strategies

| Byproduct | Mitigation Method |

|---|---|

| Di-sulfonylated indole | Controlled reagent addition |

| Oxidized sulfones | Inert atmosphere (N2) |

Recent Advances in Catalysis

Emergent methods employ palladium-catalyzed C–H sulfonylation to bypass pre-functionalized indoles. For example:

$$ \text{Indole} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{3-Sulfonylated indole} $$

This approach reduces steps but requires stringent control over catalyst loading.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (CDCl3) | δ 8.15 (s, 1H, H-2), 7.82 (d, J=8 Hz, 1H, H-4), 4.52 (s, 2H, CH2SO2) |

| 13C NMR | δ 168.5 (C=O), 135.2 (C-3), 44.8 (N-CH2) |

| HRMS | [M+H]+ m/z 413.1245 (calc. 413.1242) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions include oxidized indole derivatives, reduced sulfonyl compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its indole core is a common motif in many bioactive molecules, and the presence of the benzylsulfonyl and morpholinoethanone groups can enhance its pharmacokinetic properties.

Industry

In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel functionalities in polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring can participate in π-π stacking interactions, while the sulfonyl and morpholino groups can form hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone ()

- Structural Difference : The benzyl group in the target compound is replaced with a 4-chlorobenzyl group.

- Impact: The chlorine atom increases molecular weight (calc. +34.5 g/mol) and logP, enhancing lipophilicity.

1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone ()

- Structural Difference: Morpholino is replaced with a dihydroindolyl group, and the indole bears an ethyl substituent.

- The ethyl group on indole further increases lipophilicity, which may influence membrane permeability .

Analogues with Different Core Heterocycles

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone ()

- Structural Difference : Indole core replaced with imidazo[2,1-b]thiazole.

- Methyl groups at positions 5 and 6 may sterically hinder binding to certain targets compared to the indole-based compound .

Substituent Effects on Physical and Spectral Properties

Melting Points and IR Data

*Predicted based on analogous sulfonyl and morpholino-containing compounds.

Solubility and LogP Trends

- Target Compound: Moderate solubility in DMSO or methanol due to morpholino group.

- Chlorophenyl Analogue : Higher logP (estimated +0.5) reduces aqueous solubility but improves lipid bilayer penetration .

- Ethyl-Indole Analogue : Lower polarity due to dihydroindolyl and ethyl groups may limit solubility in polar solvents .

Q & A

Q. What are the primary synthetic routes for 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, and how are intermediates validated?

The synthesis typically involves three stages: (1) preparation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling, (2) sulfonation at the 3-position using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF), and (3) coupling with morpholinoethanone via nucleophilic substitution or amide bond formation. Intermediates are validated using H/C NMR to confirm regioselectivity and LC-MS to assess purity (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for indole protons; δ 3.6–4.0 ppm for morpholine protons) and C NMR (C=O at ~170 ppm).

- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 423.1542).

- X-ray Crystallography : Resolves bond angles (e.g., C-SO-C at ~117°) and confirms stereoelectronic effects of the benzylsulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?

Key modifications include:

- Sulfonyl Group : Replacing benzylsulfonyl with methylsulfonyl reduces steric bulk but decreases receptor binding affinity (IC increases from 12 nM to 48 nM in kinase assays).

- Morpholine Ring : Substituting morpholine with piperazine improves solubility (LogP decreases from 2.8 to 2.1) but may alter metabolic stability.

- Indole Substituents : Fluorination at the 5-position enhances cellular permeability (P > 1 × 10 cm/s) .

Table 1 : SAR of Selected Analogs

| Substituent | IC (nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| Benzylsulfonyl | 12 | 2.8 | 8.3 |

| Methylsulfonyl | 48 | 2.1 | 22.5 |

| 5-Fluoro-benzylsulfonyl | 15 | 2.9 | 6.7 |

Q. How should researchers address contradictions in biological data across assays?

Discrepancies (e.g., varying IC values in enzymatic vs. cell-based assays) may arise from:

- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or serum proteins altering compound bioavailability.

- Metabolic Instability : Rapid hepatic clearance observed in microsomal studies (t < 15 min) may reduce efficacy in vivo.

- Impurity Interference : Residual solvents (e.g., DMSO) or synthetic byproducts (>2%) can artifactually modulate activity. Validate purity via HPLC and replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve synthetic yield and scalability for this compound?

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) in sulfonation steps increases yield from 45% to 72%.

- Solvent Systems : Replacing DMF with THF/water mixtures reduces side reactions (e.g., over-sulfonation).

- Purification : Flash chromatography (silica gel, 10% MeOH/DCM) achieves >98% purity, avoiding costly preparative HPLC .

Q. What mechanistic insights explain its interaction with kinase targets?

Molecular docking studies suggest:

- The benzylsulfonyl group occupies a hydrophobic pocket in the ATP-binding site of kinases (e.g., JAK2), forming van der Waals contacts with Leu855 and Val863.

- The morpholine oxygen hydrogen-bonds with Asp994 (distance: 2.8 Å).

- Cellular assays (Western blotting for p-STAT5) confirm pathway inhibition at 100 nM .

Methodological Guidelines

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals.

- Biological Replicates : Perform dose-response curves in triplicate (n ≥ 3) to ensure statistical significance.

- Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to obtain diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.